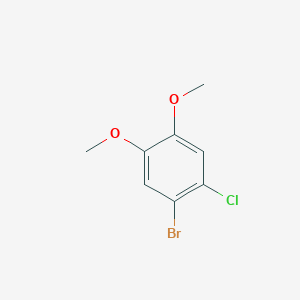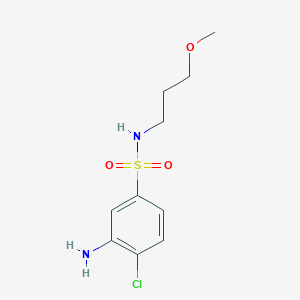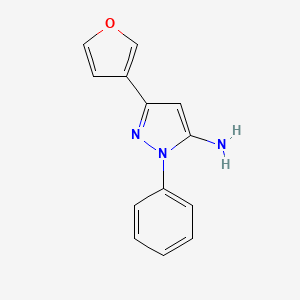
3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
Furans consist of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The synthesis of furan compounds often involves the addition of certain derivatives and the formation of ether or ester bonds, sometimes along with the side processes of decarboxylation .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Antimicrobial Activity
The antimicrobial activity of Schiff bases derived from heterocyclic moieties, including furan derivatives, was studied. These compounds were synthesized and evaluated for their effectiveness against various bacteria and fungi. The research found that the antimicrobial activity varied depending on the Schiff base moiety, highlighting the potential for these compounds in antimicrobial applications. The study also assessed the cytotoxicity of these chitosan derivatives, finding them to be non-toxic, which is crucial for their potential use in medical applications (Hamed et al., 2020).
Synthesis of Sulfonylated Furans
Research has developed a metal-free domino reaction for the synthesis of sulfonylated furan derivatives. This process is significant for creating compounds with potential applications in various fields, including pharmaceuticals and material science, due to their functional group tolerance and efficiency (Cui et al., 2018).
Green Chemistry Approaches
A study demonstrated a green, catalyst-free method for synthesizing 1H-furo[2,3-c]pyrazole-4-amine derivatives via a one-pot, four-component reaction in water. This environmentally friendly protocol emphasizes the use of water as a solvent and avoids additional catalysts, contributing to sustainable chemistry practices (Noruzian et al., 2019).
Antioxidant Agents
Novel chalcone derivatives, synthesized from furan compounds, have been evaluated for their antioxidant properties. These compounds showed promising results as potential antioxidants, which is crucial for developing therapies against oxidative stress-related diseases (Prabakaran et al., 2021).
Drug Design and Synthesis
In the quest for new bioactive compounds, researchers have synthesized and evaluated various N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides derivatives. These compounds displayed a range of herbicidal and antifungal activities, showcasing their potential in agricultural applications and the development of new antifungal agents (Huo et al., 2016).
Safety And Hazards
Future Directions
The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .
properties
IUPAC Name |
5-(furan-3-yl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGJQUITYVFWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=COC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)
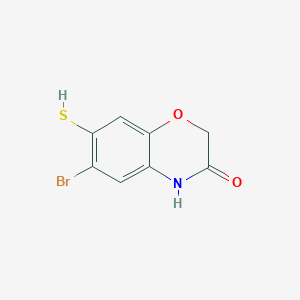
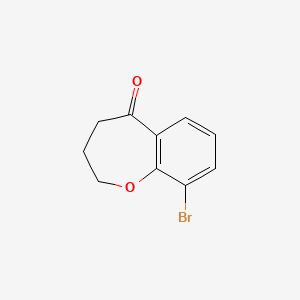
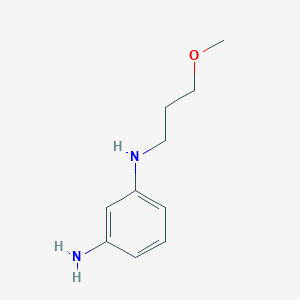
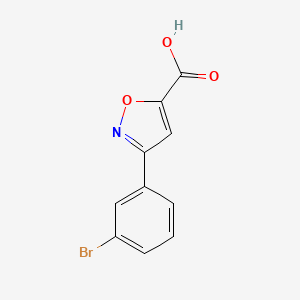
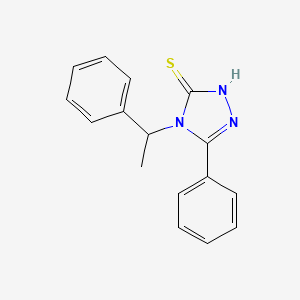
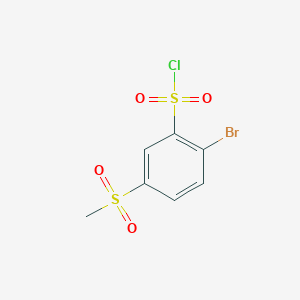
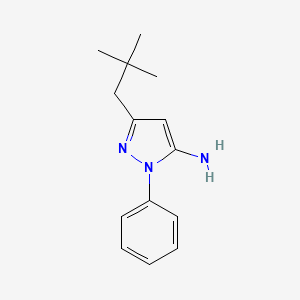
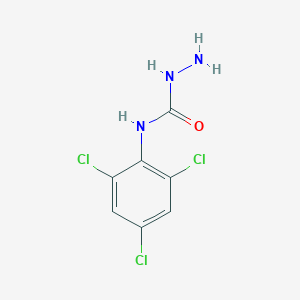
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
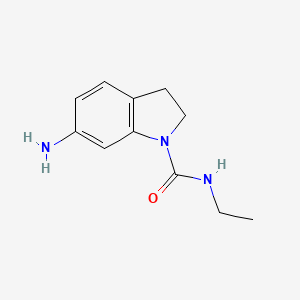
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
